1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a fluoro and methoxy group on the phenyl ring, and an amine group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 3-fluoro-4-methoxyphenyl with a halogenated derivative of 2-methoxyaniline under palladium catalysis. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)ethanol: This compound lacks the amine group present in the target compound.
2-[(2-Methoxyphenyl)amino]ethan-1-one: This compound lacks the fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxyanilino)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15-8-7-11(9-12(15)17)14(19)10-18-13-5-3-4-6-16(13)21-2/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPPCXKYWCLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CNC2=CC=CC=C2OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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